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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B10788013 Get Quote

Technical Support Center: LCB 03-0110
Welcome to the technical support center for LCB 03-0110. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing their experiments

with this potent multi-tyrosine kinase inhibitor. Below you will find troubleshooting guides and

frequently asked questions (FAQs) to address common challenges, particularly concerning its

bioavailability.

Frequently Asked Questions (FAQs)
Q1: What is LCB 03-0110 and what are its primary targets?

LCB 03-0110 is a small molecule inhibitor targeting multiple tyrosine kinases. Its primary

targets include Discoidin Domain Receptors (DDR1 and DDR2), c-Src, Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK).[1] By inhibiting these kinases,

LCB 03-0110 can modulate key cellular processes such as cell growth, proliferation, migration,

and inflammation.[2]

Q2: What are the known physicochemical properties of LCB 03-0110?

LCB 03-0110 is typically supplied as a dihydrochloride salt, which is soluble in water and

DMSO up to 100 mM. The parent compound has a computed XLogP3 of 4.3, suggesting it is

lipophilic.[3] This combination of a water-soluble salt form and a lipophilic free base suggests

that while it can be dissolved for in vitro use, the intrinsic solubility of the active form in

physiological conditions might be low.
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Q3: LCB 03-0110 is described as a multi-kinase inhibitor. What are its inhibitory concentrations

(IC50) against key targets?

LCB 03-0110 has shown potent inhibitory activity against a range of kinases. A summary of its

reported IC50 values is provided in the table below.

Target Kinase IC50 Value (nM) Cell Line/Assay Condition

c-Src 1.3 In vitro kinase assay

DDR1 164 HEK293 cells

DDR2 6 (active form) In vitro kinase assay

DDR2 145 (inactive) In vitro kinase assay

DDR2 171 HEK293 cells

Data compiled from multiple sources.[4]

Troubleshooting Guide: Improving LCB 03-0110
Bioavailability
Researchers may encounter challenges with the bioavailability of LCB 03-0110, particularly for

in vivo oral administration studies, due to its potential for low aqueous solubility of the free base

form. The following are strategies to potentially enhance its bioavailability.

Issue: Low or variable drug exposure in in vivo oral dosing studies.

Potential Cause: Poor solubility and/or dissolution rate of LCB 03-0110 in the gastrointestinal

tract. Based on its physicochemical properties, LCB 03-0110 can be provisionally categorized

as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high

permeability). For such compounds, enhancing solubility and dissolution is key to improving

oral bioavailability.[5]

Suggested Solutions:
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Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug

substance increases the surface area available for dissolution.

Formulation as a Solid Dispersion: Dispersing LCB 03-0110 in a hydrophilic polymer matrix

can enhance its dissolution rate.[6][7]

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the

solubilization and absorption of lipophilic drugs.[5]

Experimental Protocols
1. Preparation of a Micronized Suspension of LCB 03-0110

Objective: To increase the dissolution rate by reducing particle size.

Methodology:

Prepare a suspension of LCB 03-0110 in a suitable vehicle (e.g., water with 0.5%

methylcellulose).

Subject the suspension to wet-milling using a bead mill.

Monitor particle size distribution using laser diffraction until the desired particle size (e.g.,

D90 < 10 µm) is achieved.

The resulting micronized suspension can be used for oral gavage in animal studies.

2. Formulation of LCB 03-0110 as a Solid Dispersion

Objective: To improve solubility and dissolution by creating an amorphous dispersion in a

hydrophilic carrier.

Methodology (Solvent Evaporation Method):

Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®).

Dissolve both LCB 03-0110 and the carrier in a common volatile solvent (e.g., methanol or

a mixture of dichloromethane and methanol).
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Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.

Further dry the solid dispersion in a vacuum oven to remove residual solvent.

The resulting solid dispersion can be milled and filled into capsules or suspended for oral

administration.

Visualizing Mechanisms and Workflows
Signaling Pathways of LCB 03-0110 Inhibition

The following diagrams illustrate the key signaling pathways inhibited by LCB 03-0110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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